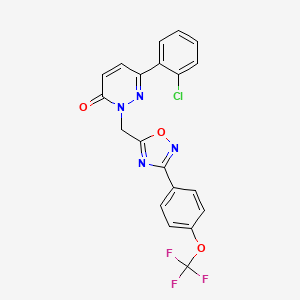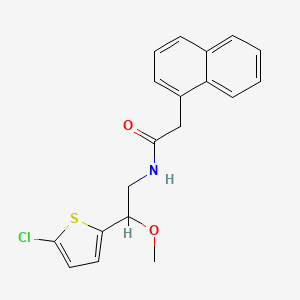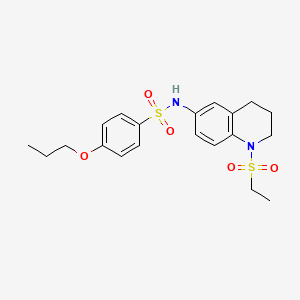![molecular formula C13H16N2O2S B2512974 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929975-00-8](/img/structure/B2512974.png)
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, also known as TBCA, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. TBCA has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
作用機序
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid works by inhibiting the activity of IKKβ, which is a key regulator of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. By inhibiting IKKβ, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In addition, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been shown to regulate cell cycle progression and induce apoptosis, leading to its anti-cancer effects.
Biochemical and Physiological Effects
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of IKKβ, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. This results in a decrease in inflammation and immune response. In addition, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been shown to regulate cell cycle progression and induce apoptosis, leading to its anti-cancer effects.
実験室実験の利点と制限
One advantage of 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is its specificity for IKKβ. It has been shown to inhibit the activity of IKKβ without affecting other kinases, making it a useful tool for studying the NF-κB signaling pathway. However, one limitation of 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action for its anti-cancer effects and to identify potential biomarkers for patient selection.
合成法
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The yield of 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the NF-κB signaling pathway. This pathway is responsible for regulating the expression of genes involved in inflammation and immune response. By inhibiting IKKβ, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
In addition to its anti-inflammatory properties, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has also been shown to have anti-cancer effects. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action for its anti-cancer properties is not fully understood, but it is thought to involve the regulation of cell cycle progression and induction of apoptosis.
特性
IUPAC Name |
2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-6-8-7(2)14-12(13(3,4)5)15-10(8)18-9(6)11(16)17/h1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJJWYOEZLSZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)C)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2512905.png)

![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)

